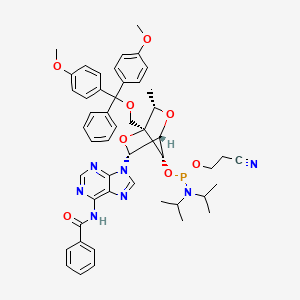

5'-ODMT cEt N-Bz A Phosphoramidite (Amidite)

Description

BenchChem offers high-quality 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1197033-19-4 |

|---|---|

Molecular Formula |

C49H54N7O8P |

Molecular Weight |

900.0 g/mol |

IUPAC Name |

N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C49H54N7O8P/c1-32(2)56(33(3)4)65(61-28-14-27-50)64-43-42-47(55-31-53-41-44(51-30-52-45(41)55)54-46(57)35-15-10-8-11-16-35)63-48(43,34(5)62-42)29-60-49(36-17-12-9-13-18-36,37-19-23-39(58-6)24-20-37)38-21-25-40(59-7)26-22-38/h8-13,15-26,30-34,42-43,47H,14,28-29H2,1-7H3,(H,51,52,54,57)/t34-,42+,43-,47+,48-,65?/m0/s1 |

InChI Key |

XHEVZGBLRSIPCO-DZGFXGBPSA-N |

Isomeric SMILES |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

Canonical SMILES |

CC1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties and Application of 5'-ODMT-cEt-N-Bz-A Phosphoramidite: A Guide for Advanced Oligonucleotide Synthesis

An In-Depth Technical Guide

As a Senior Application Scientist, my experience in the field of therapeutic oligonucleotide development has underscored the critical importance of high-quality, modified phosphoramidite monomers. Among the most impactful of these is 5'-O-(4,4'-Dimethoxytrityl)-2',4'-constrained-Ethyl-N⁶-benzoyl-Adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (hereafter referred to as 5'-ODMT cEt N-Bz A Phosphoramidite). This guide provides an in-depth analysis of its chemical properties and a validated framework for its application, designed for researchers, chemists, and drug development professionals aiming to leverage its unique advantages in antisense and RNAi applications.

The advent of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides, making it a robust and automatable process.[1][2] This technology remains the gold standard for producing synthetic DNA and RNA for a vast array of diagnostic and therapeutic applications.[1][3] The molecule at hand is a specialized building block designed to impart specific, therapeutically relevant characteristics to oligonucleotides.

The defining feature of this phosphoramidite is the 2',4'-constrained ethyl (cEt) modification. This bicyclic structural constraint locks the furanose ring into a rigid N-type (C3'-endo) conformation, which pre-organizes the phosphate backbone for binding to complementary RNA strands.[4][5] This pre-organization significantly enhances hybridization affinity (melting temperature, Tₘ) and improves mismatch discrimination compared to standard DNA or RNA monomers.[4][6][7] Furthermore, this modification provides profound resistance to degradation by exonucleases, a critical attribute for in vivo therapeutic applications.[4][8][9]

This guide will dissect the molecule's structure, stability, and reactivity, providing detailed protocols for its successful incorporation into synthetic oligonucleotides.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a phosphoramidite is paramount for its effective use. These properties dictate storage, handling, and reaction conditions.

The structure of 5'-ODMT cEt N-Bz A Phosphoramidite is engineered for optimal performance in the standard oligonucleotide synthesis cycle. Each protecting group and structural modification serves a distinct and critical purpose.[1][2]

-

5'-O-Dimethoxytrityl (DMT) Group : This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) in the first step of the synthesis cycle exposes the reactive hydroxyl group for the subsequent coupling reaction.[10] Its orange-colored cation released upon cleavage also provides a convenient method for real-time monitoring of synthesis efficiency.

-

N⁶-Benzoyl (Bz) Group : The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions at the nucleobase during the synthesis cycle.[3] The lability of this group under basic conditions determines the final deprotection strategy.

-

2',4'-Constrained Ethyl (cEt) Bridge : This is the key modification that locks the ribose sugar pucker. Its presence enhances binding affinity and confers significant nuclease resistance.[4]

-

3'-O-Phosphoramidite Moiety : This is the reactive center of the molecule. It consists of a trivalent phosphorus atom bonded to a diisopropylamino (iPr₂N) group and a 2-cyanoethyl (CE) group.[2] The diisopropylamino group is an excellent leaving group in the presence of a weak acid activator, while the cyanoethyl group protects the phosphate backbone during synthesis and is removed during the final deprotection step.[2][]

Caption: The four-step automated oligonucleotide synthesis cycle.

Objective: To incorporate a cEt-A monomer into a growing oligonucleotide chain with >98% step-wise efficiency.

Materials:

-

5'-ODMT cEt N-Bz A Phosphoramidite

-

Anhydrous Acetonitrile (ACN)

-

Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)

-

Capping Solution A (e.g., Acetic Anhydride in THF/Lutidine)

-

Capping Solution B (e.g., N-Methylimidazole in THF)

-

Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Deblocking Solution (e.g., 3% Trichloroacetic Acid (TCA) in DCM)

Protocol:

-

Phosphoramidite Preparation:

-

Carefully bring the phosphoramidite vial to room temperature in a desiccator before opening to prevent moisture condensation.

-

Under an inert atmosphere, dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the reactive P(III) center. []The concentration is optimized for efficient delivery and reaction kinetics on the synthesizer.

-

-

Deblocking (Detritylation):

-

The synthesizer delivers the deblocking solution to the solid support-bound oligonucleotide.

-

The acidic solution cleaves the 5'-DMT group, exposing the 5'-hydroxyl group for the next reaction.

-

Causality: This step is the gatekeeper for chain elongation. Incomplete detritylation will lead to truncated sequences (n-1). The reaction is rapid, typically complete within 60-180 seconds. [10]

-

-

Coupling:

-

The prepared phosphoramidite solution and activator solution are delivered simultaneously to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. [] * This activated monomer rapidly reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage. [10][] * Causality & Expert Insight: This is the most critical step for yield. The coupling time for sterically hindered modified phosphoramidites like cEt amidites may need to be extended slightly compared to standard DNA amidites to ensure high efficiency. []A typical coupling time is 3-5 minutes. Using a slight molar excess of the phosphoramidite drives the reaction to completion. [][13]

-

-

Capping:

-

A two-part capping solution is delivered to the column. Acetic anhydride acetylates any unreacted 5'-hydroxyl groups.

-

Causality: This step is a quality control measure. By permanently blocking failure sequences (those that did not couple in the previous step), it prevents the formation of internal deletion impurities (n-x), which are often difficult to separate from the desired full-length product. [10]

-

-

Oxidation:

-

The oxidizing solution is passed through the column.

-

The unstable phosphite triester backbone is oxidized to a more stable pentavalent phosphate triester.

-

Causality: The native state of the DNA/RNA backbone is P(V). This step stabilizes the newly formed internucleotide linkage, preventing cleavage in subsequent acidic deblocking steps. [2] This cycle is repeated until the desired oligonucleotide sequence is assembled.

-

| Synthesis Step | Typical Reagent | Purpose | Typical Duration |

| Deblocking | 3% TCA in DCM | Remove 5'-DMT group | 60-180 seconds |

| Coupling | 0.1 M Amidite + 0.25 M ETT | Form internucleotide bond | 3-5 minutes |

| Capping | Acetic Anhydride / NMI | Block unreacted 5'-OH | 30-60 seconds |

| Oxidation | 0.02 M I₂ in THF/H₂O | Stabilize phosphate backbone | 30-60 seconds |

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (cyanoethyl on the phosphate and benzoyl on the adenine base) must be removed. The choice of deprotection conditions is critical to ensure complete removal without damaging the final product. [14]

The N-benzoyl group on adenine is relatively stable and requires specific conditions for efficient removal. The standard reagent for this is aqueous ammonium hydroxide, but faster and more efficient protocols using a mixture of ammonium hydroxide and methylamine (AMA) are now common. [15]

Caption: General workflow for oligonucleotide cleavage and deprotection.

Recommended Protocol: AMA Deprotection

-

Cleavage & Initial Deprotection:

-

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Add 1.0 mL of a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA). [15] * Seal the vial tightly and let it stand at room temperature for 10-20 minutes. This is sufficient to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups. [15][16]

-

-

Base Deprotection:

-

Place the sealed vial in a heating block or oven set to 65°C for 10-15 minutes. [15] * Causality: The elevated temperature is required to drive the hydrolysis of the stable N-benzoyl amide bond on the adenine base to completion. [15]Insufficient heating can result in incompletely deprotected oligonucleotides, which are non-functional.

-

-

Work-up:

-

After heating, cool the vial on ice.

-

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

The resulting crude oligonucleotide pellet is ready for purification by methods such as HPLC or cartridge purification.

-

| Deprotection Reagent | Temperature | Time | Notes |

| Ammonium Hydroxide (30%) | 55°C | 8-12 hours | Traditional method; effective but slow. |

| **AMA (1:1 NH₄OH/MeNH₂) ** | 65°C | 10-15 minutes | Recommended. Fast and highly efficient. [15] |

| t-Butylamine/Water (1:3) | 60°C | 6 hours | A milder option for oligos with sensitive dyes, but slower. [14] |

Trustworthiness through Self-Validation: The success of deprotection can be validated using analytical techniques like HPLC and Mass Spectrometry. A fully deprotected oligonucleotide will have a distinct retention time and a measured mass that matches the theoretical mass. In contrast, incomplete benzoyl removal will result in a mass shift of +104 Da (C₇H₄O).

Quality Control and Characterization

Final product integrity must be confirmed. The primary analytical tools for phosphoramidite raw materials and final oligonucleotides are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [1]

-

³¹P NMR: This is the most direct method to assess the purity of the phosphoramidite raw material. The P(III) signal for a pure phosphoramidite appears as a characteristic peak (or a pair of diastereomeric peaks) in the range of 140-155 ppm. [17]The absence of signals in the 0-20 ppm range indicates a lack of hydrolyzed P(V) impurities. [17]* High-Resolution Mass Spectrometry (HRMS): LC-MS is used to confirm the identity and purity of the final deprotected oligonucleotide. It provides an exact mass measurement that can confirm the correct incorporation of the cEt-A monomer (mass addition of 357.14 Da per incorporation) and the absence of deletion or incompletely deprotected species. [18]

Conclusion

The 5'-ODMT cEt N-Bz A Phosphoramidite is a powerful tool for the synthesis of next-generation therapeutic oligonucleotides. Its unique cEt modification imparts superior hybridization affinity and nuclease stability, making it a cornerstone of modern antisense drug development. By understanding its core chemical properties and adhering to optimized protocols for synthesis and deprotection, researchers can reliably produce high-quality modified oligonucleotides. The methodologies described in this guide, grounded in the fundamental principles of phosphoramidite chemistry, provide a robust framework for achieving this goal.

References

-

Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. [Link]

-

Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

-

Fergione, S., & Fedorova, O. Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

-

GlpBio. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite). [Link]

-

Cambridge Bioscience. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite). [Link]

-

Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

-

ResearchGate. Table 2. Impact of phosphoramidite equivalents on coupling efficiency. [Link]

-

Glen Research. Deprotection Guide. [Link]

-

Ruixibiotech. 5-ODMT cEt N-Bz A Phosphoramidite (Amidite) CAS No.1197033-19-4. [Link]

-

Guzaev, A. P., & Manoharan, M. Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. Figshare. [Link]

-

Aragen Life Sciences. A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. [Link]

-

El-Khouly, M. et al. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides. National Institutes of Health. [Link]

-

Szabo-Scandic. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite), CAS 1197033-19-4. [Link]

-

Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]

Sources

- 1. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite) - MedChem Express [bioscience.co.uk]

- 6. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite) | TargetMol [targetmol.com]

- 7. biocat.com [biocat.com]

- 8. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite)| CAS NO:1197033-19-4| GlpBio [glpbio.cn]

- 9. 5-ODMT cEt N-Bz A Phosphoramidite (Amidite) CAS No.1197033-19-4 - Ruixibiotech [ruixibiotech.com]

- 10. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to cEt Modified Oligonucleotides for Gene Silencing

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of targeting gene expression at the RNA level with high specificity.[1][2] The journey from simple, unmodified oligonucleotides to clinically successful drugs has been paved with innovations in medicinal chemistry designed to overcome significant biological hurdles, including rapid nuclease degradation and inefficient cellular uptake.[3][4] Among the most impactful advancements is the development of 2',4'-constrained ethyl (cEt) modified nucleotides, a third-generation chemistry that confers superior drug-like properties to ASOs.[5][6]

This guide provides an in-depth technical overview of cEt modified oligonucleotides, focusing on their core mechanism of action in gene silencing, the rationale behind their design, and the experimental workflows used to validate their activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent technology.

The Core of cEt: Superior Chemistry for Enhanced Performance

The defining feature of a cEt nucleotide is the ethyl bridge that tethers the 2'-oxygen to the 4'-carbon of the furanose ring.[6] This bicyclic constraint locks the sugar into a C3'-endo conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as RNA-DNA hybrids.[6][7] This pre-organization of the sugar moiety dramatically increases the binding affinity of the ASO for its target mRNA.[3][6]

The practical impact of this structural modification is a significant increase in potency. ASOs incorporating cEt modifications can be shorter than their predecessors while maintaining or even exceeding their gene-silencing activity.[8]

Diagram: Nucleotide Structural Comparison This diagram illustrates the structural differences between a standard Deoxyribonucleotide (DNA), a Ribonucleotide (RNA), and a constrained Ethyl (cEt) modified nucleotide. The key feature of the cEt is the bicyclic constraint between the 2' and 4' positions of the sugar ring.

Caption: Structural comparison of DNA, RNA, and cEt nucleotides.

Mechanism of Action: The RNase H1-Dependent Pathway

The primary mechanism by which cEt-modified ASOs achieve gene silencing is through the recruitment of Ribonuclease H1 (RNase H1), an endogenous enzyme that specifically cleaves the RNA strand of an RNA-DNA heteroduplex.[9][10][11] To harness this pathway, cEt ASOs are designed as "gapmers."[2][3][8][12]

A gapmer ASO has a tripartite structure:

-

A central "gap" of 8-14 deoxynucleotides (DNA). This region is essential for RNase H1 recognition and activity.[3][8]

-

Flanking "wings" on the 5' and 3' ends, composed of 2-5 cEt modified nucleotides.[3][8]

The function of the cEt wings is multi-faceted. They provide:

-

High binding affinity for the target mRNA, ensuring stable duplex formation.[3][6]

-

Exceptional nuclease resistance , protecting the ASO from degradation by exonucleases and increasing its half-life in tissues.[3][4][6][13]

-

Reduced risk of hepatotoxicity compared to earlier high-affinity modifications like Locked Nucleic Acid (LNA).[3]

The entire backbone of the ASO is typically modified with phosphorothioate (PS) linkages, where a non-bridging oxygen atom is replaced by sulfur.[3][14] This PS modification further enhances nuclease resistance and promotes protein binding, which aids in tissue distribution.[3][4][15]

The gene silencing process unfolds as follows:

-

The cEt gapmer ASO enters the cell and translocates to the nucleus or cytoplasm where it binds to its complementary target mRNA sequence.

-

The high affinity of the cEt wings anchors the ASO to the mRNA, forming a stable heteroduplex.

-

The central DNA "gap" of this heteroduplex is recognized as a substrate by RNase H1.[9][10]

-

RNase H1 cleaves the phosphodiester backbone of the mRNA strand.[10]

-

The cleaved mRNA fragments lack a 5'-cap and poly-A tail, marking them for rapid degradation by cellular exonucleases.[10][16]

-

The ASO is released and can bind to another target mRNA molecule, enabling multiple rounds of degradation.

Diagram: RNase H1-Mediated Gene Silencing by a cEt ASO

Caption: A typical workflow for screening cEt ASOs in vitro.

Conclusion and Future Directions

Constrained Ethyl (cEt) modified oligonucleotides represent a pinnacle of ASO chemistry, providing an exceptional combination of potency, stability, and a favorable safety profile. [6][7]Their mechanism of action, centered on the efficient recruitment of RNase H1, has been clinically validated and forms the basis of several approved and investigational therapies for a wide range of diseases. [17][18] As the field of oligonucleotide therapeutics continues to advance, future innovations will likely focus on enhancing tissue-specific delivery, for example through conjugation with targeting ligands like GalNAc for hepatocytes, and further refining chemical modifications to minimize off-target effects and broaden the therapeutic window. [13][16][17]The robust and predictable mechanism of cEt ASOs ensures they will remain a vital platform for the development of precision genetic medicines for years to come.

References

-

Seth, P. P., et al. (2021). mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research. Available at: [Link]

-

Microsynth AG. (n.d.). Antisense Oligonucleotides | ASO Design & Synthesis Services. Microsynth. Available at: [Link]

-

Kim, Y. K. (2022). Drug Discovery Perspectives of Antisense Oligonucleotides. Toxicol Res. Available at: [Link]

-

Lindow, M., et al. (2012). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. Methods Mol Biol. Available at: [Link]

-

Ionis Pharmaceuticals. (n.d.). Our Story - Pioneering Innovation in Therapeutics. Ionis Pharmaceuticals. Available at: [Link]

-

Liang, X., et al. (2015). The rates of the major steps in the molecular mechanism of RNase H1-dependent antisense oligonucleotide induced degradation of RNA. Nucleic Acids Research. Available at: [Link]

-

ADViRNA. (n.d.). Oligonucleotide Screening. ADViRNA. Available at: [Link]

-

Geary, R. S., et al. (1997). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. J Pharmacol Exp Ther. Available at: [Link]

-

Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Ther. Available at: [Link]

-

Prakash, T. P., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Chem Commun (Camb). Available at: [Link]

-

Ncardia. (2024, May 24). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia. Available at: [Link]

- Wan, W. B., & Seth, P. P. (2016). The Medicinal Chemistry of Constrained Ethyl Bridged Nucleic Acids. Journal of Medicinal Chemistry.

-

Dhuri, K., et al. (2020). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. Available at: [Link]

- Yu, R. Z., et al. (2019). Clinical pharmacokinetics of second generation antisense oligonucleotides. Expert Opinion on Drug Metabolism & Toxicology.

-

Creative Biolabs. (n.d.). Antisense Oligonucleotide (ASO) In Vitro Screening Service. Creative Biolabs. Available at: [Link]

- Seth, P. P. (2017). The Medicinal Chemistry of RNase H-activating Antisense Oligonucleotides. Medicinal Chemistry of Nucleic Acids.

-

Bio-Synthesis Inc. (n.d.). Antisense Oligonucleotides (ASO & SSO) — Design, Conjugation & Kilo‑Scale Supply. Bio-Synthesis Inc.. Available at: [Link]

- Dhuri, K., et al. (2020).

-

Lindow, M., et al. (2017). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. Available at: [Link]

-

Ionis Pharmaceuticals. (n.d.). Home Page. Ionis Pharmaceuticals. Available at: [Link]

- Shen, W., et al. (2019). Toxic 3-10-3 cEt gapmer PS-ASOs delocalize paraspeckle proteins and kinetics of ASO toxicity. Nucleic Acids Research.

- Ionis Pharmaceuticals. (2025, October 7).

-

Vickers, T. A., & Crooke, S. T. (2014). Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms. PLOS One. Available at: [Link]

-

Torres, A. G., et al. (2024). Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing. Nucleic Acid Ther. Available at: [Link]

-

Synapse. (n.d.). Ionis Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials. Synapse. Available at: [Link]

-

Emory University. (2022, July 29). Antisense Oligonucleotides Therapeutics Targeting Specific Tissues or Cells. Emory University. Available at: [Link]

- Ionis Pharmaceuticals. (2022, November 14).

-

Galipeau, E., et al. (2023). Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma. Cancers (Basel). Available at: [Link]

-

Roberts, T. C., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Mol Ther. Available at: [Link]

-

Scoles, J., & Scoles, D. R. (2019). The powerful world of antisense oligonucleotides: From bench to bedside. Wiley Interdiscip Rev RNA. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Our Story - Pioneering Innovation in Therapeutics | IONIS [ionis.com]

- 6. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The rates of the major steps in the molecular mechanism of RNase H1-dependent antisense oligonucleotide induced degradation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Antisense Oligonucleotides | ASO Design & Synthesis Services – Microsynth [microsynth.com]

- 14. Antisense Oligonucleotides (ASO & SSO) — Design, Conjugation & Kilo‑Scale Supply | Bio‑Synthesis [new.biosyn.com]

- 15. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]

- 18. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma [mdpi.com]

The Bridged Nucleic Acid Revolution: A Technical Deep Dive into Constrained Ethyl BNA (ce-BNA) for Next-Generation Antisense Oligonucleotides

Introduction: The Imperative for Chemically Modified Oligonucleotides

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of targeting disease-associated RNAs with high specificity.[1][2] However, unmodified oligonucleotides are of limited therapeutic utility due to their rapid degradation by cellular nucleases and suboptimal binding affinity to their target RNA.[3][4] This has driven the development of chemically modified nucleosides that can overcome these limitations. The evolution of ASO chemistry has seen progression through generations of modifications, each aimed at enhancing drug-like properties. Among the most promising of these are the bridged nucleic acids (BNAs), which feature a covalent bridge between the 2' and 4' positions of the ribose sugar.[5] This guide provides an in-depth technical exploration of a particularly advantageous BNA, the 2',4'-constrained ethyl BNA (ce-BNA), for researchers, scientists, and drug development professionals.

The Genesis of Constrained Ethyl BNA: A Structural Perspective

The development of ce-BNA, also referred to as cEt, emerged from the strategic combination of structural elements from second-generation 2'-O-methoxyethyl (MOE) modifications and locked nucleic acid (LNA).[1][6][7] The core innovation of BNAs lies in "locking" the ribose sugar into a C3'-endo conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as RNA-DNA helices.[3][4] This pre-organization of the sugar moiety reduces the entropic penalty of binding, leading to a significant increase in binding affinity for the target RNA.[3]

The ce-BNA modification introduces an ethylene bridge between the 2'-oxygen and the 4'-carbon of the ribose. This constraint effectively locks the sugar in the C3'-endo conformation, a key determinant of its enhanced binding properties.[3]

Core Advantages of Constrained Ethyl BNA in Antisense Oligonucleotides

The incorporation of ce-BNA monomers into antisense oligonucleotides imparts a suite of highly desirable properties that translate to enhanced therapeutic potential. These core advantages are detailed below.

Superior Binding Affinity to Target RNA

A primary advantage of ce-BNA is the dramatic increase in binding affinity for complementary RNA sequences. This is quantified by the melting temperature (Tm) of the ASO-RNA duplex, which is a direct measure of its thermal stability. Each incorporation of a ce-BNA monomer can increase the Tm by approximately 5 to 6°C.[8] This enhanced affinity is a direct consequence of the C3'-endo conformational locking of the ribose sugar, which pre-organizes the oligonucleotide for binding to its RNA target.[3] This high-affinity binding is crucial for potent and sustained target engagement.

Unprecedented Nuclease Resistance

A significant hurdle for in vivo applications of ASOs is their susceptibility to degradation by endo- and exonucleases.[5] The ce-BNA modification provides exceptional protection against nuclease-mediated degradation.[1][6] In fact, ce-BNA modified oligonucleotides have demonstrated significantly higher resistance to nucleases compared to both unmodified DNA and even LNA-modified oligonucleotides.[1][9] This enhanced stability is attributed to the steric hindrance provided by the bridged structure, which likely prevents the recognition and cleavage of the phosphodiester backbone by nucleases.[3] This increased half-life in biological fluids is a critical factor for achieving sustained therapeutic effects in vivo.

Potent In Vivo Efficacy

The combination of high binding affinity and robust nuclease resistance translates to potent in vivo activity. ASOs incorporating ce-BNA have demonstrated the ability to effectively modulate gene expression in animal models. For instance, BNA-based antisense therapeutics have been shown to inhibit hepatic PCSK9 expression, leading to a significant reduction in serum LDL-C levels in mice, highlighting their potential for treating hypercholesterolemia.[5][9] The ability to achieve this level of potency, often without the need for complex formulation agents, underscores the significant impact of ce-BNA on the future design of ASO therapeutics.[10]

Favorable Toxicity Profile Compared to LNA

While LNA modifications also confer high binding affinity, they have been associated with an increased risk of hepatotoxicity.[2] A key advantage of ce-BNA is its demonstrably improved safety profile relative to LNA.[2][10] The addition of a methyl group to the LNA structure to form ce-BNA has been shown to dramatically reduce hepatotoxicity without a loss in potency.[2] This improved therapeutic index is a critical consideration for the clinical development of ASO drugs.

Data Presentation: Comparative Properties of ASO Modifications

To provide a clear quantitative comparison, the following table summarizes the key properties of different ASO modifications.

| Modification | ΔTm per Modification (°C) | Nuclease Resistance | In Vivo Potency | Hepatotoxicity Risk |

| Unmodified DNA | - | Low | Low | Low |

| 2'-O-Methoxyethyl (MOE) | +1.5 to +2.0 | Moderate | Moderate | Low |

| Locked Nucleic Acid (LNA) | +2 to +8 | High | High | Moderate to High |

| Constrained Ethyl BNA (ce-BNA) | +5 to +6 [8] | Very High [1][9] | High to Very High [10] | Low to Moderate [2] |

Experimental Protocol: In Vivo Evaluation of a ce-BNA Antisense Oligonucleotide

The following provides a generalized, step-by-step methodology for assessing the in vivo efficacy of a ce-BNA modified ASO targeting a specific gene in a mouse model.

Objective: To determine the dose-dependent effect of a ce-BNA ASO on the mRNA expression of a target gene in the liver of mice.

Materials:

-

ce-BNA modified antisense oligonucleotide (lyophilized)

-

Saline solution (sterile, 0.9% NaCl)

-

6-week-old male Balb/c mice

-

Syringes and needles for intraperitoneal (IP) injection

-

RNA extraction reagents (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Methodology:

-

ASO Preparation: Reconstitute the lyophilized ce-BNA ASO in sterile saline to the desired stock concentration. Prepare serial dilutions to achieve the final dosing concentrations.

-

Animal Dosing:

-

Acclimate mice for at least one week prior to the start of the experiment.

-

Divide mice into treatment groups (n=4 per group), including a saline control group and multiple dose groups of the ce-BNA ASO (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).

-

Administer the ASO or saline via intraperitoneal (IP) injection.

-

-

Tissue Collection:

-

At a predetermined time point after the final dose (e.g., 72 hours), euthanize the mice according to approved animal welfare protocols.

-

Harvest the liver tissue and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution.

-

-

RNA Extraction and Quantification:

-

Homogenize the liver tissue and extract total RNA using a standard protocol (e.g., TRIzol).

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

Gene Expression Analysis (RT-qPCR):

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in the ASO-treated groups compared to the saline control group.

-

-

Data Analysis:

-

Calculate the mean and standard deviation of the target gene expression for each treatment group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed gene knockdown.

-

Visualizing the ce-BNA Advantage

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Custom Bridged Nucleic Acid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Bridged nucleic acid - Wikipedia [en.wikipedia.org]

- 6. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]

- 9. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]

- 10. pubs.acs.org [pubs.acs.org]

Beyond the Lock: Deconstructing the Structural Nuances of cEt Phosphoramidite and its LNA Progenitors

An In-Depth Technical Guide

Abstract: The advent of oligonucleotide therapeutics has been punctuated by critical innovations in medicinal chemistry designed to overcome the inherent limitations of natural nucleic acids. Among the most impactful are conformational restriction strategies, epitomized by Locked Nucleic Acid (LNA). This guide delves into the core structural differences between the foundational LNA scaffold and its next-generation analogue, 2’,4’-constrained ethyl (cEt). We will explore how the subtle alteration of the 2’-4’ bridge—from a single methylene in LNA to an ethyl group in cEt—profoundly influences biophysical properties, including thermal stability, nuclease resistance, and the overall therapeutic profile. This document is intended for researchers, chemists, and drug developers seeking a deeper mechanistic understanding to guide the rational design of next-generation antisense oligonucleotides.

The Foundational Principle: Conformational Restriction with Locked Nucleic Acid (LNA)

Unmodified oligonucleotides possess significant conformational flexibility, particularly within the furanose sugar ring, which can dynamically shift between various puckered states (e.g., C2'-endo and C3'-endo).[1] This flexibility is suboptimal for hybridization with a target RNA molecule, which requires an A-form helical geometry where the sugar is pre-organized in the C3'-endo conformation.[1]

Locked Nucleic Acid (LNA) was a landmark innovation that addressed this issue directly.[2][3][4] The defining structural feature of an LNA monomer is a methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[2][5][6] This covalent linkage physically "locks" the sugar into a rigid C3'-endo conformation, which is highly favorable for A-form duplexes.[1][2][7]

Core Biophysical Consequences of LNA:

-

Pre-organized Structure: The locked C3'-endo pucker pre-organizes the phosphodiester backbone for Watson-Crick base pairing, reducing the entropic penalty of hybridization.

-

Unprecedented Hybridization Affinity: This pre-organization leads to a dramatic increase in the thermal stability (Melting Temperature, Tₘ) of duplexes with complementary DNA and RNA targets.[8][9][10] Each LNA incorporation can raise the Tₘ by approximately 3-8 °C.[7]

-

A-Form Helix Induction: LNA residues induce an A-form (RNA-like) helical structure in duplexes, even in LNA/DNA chimeras.[9][11]

Caption: Evolution from flexible DNA to conformationally restricted LNA and cEt.

The Next Generation: 2’,4’-Constrained Ethyl (cEt)

While LNA provided a significant leap in binding affinity, its application in therapeutics revealed potential liabilities, including instances of hepatotoxicity.[12][13] This observation spurred the development of next-generation analogues with the goal of retaining the high affinity of LNA while improving the overall safety and therapeutic profile.

The 2’,4’-constrained ethyl (cEt) nucleoside emerged from this research as a leading candidate.[1][14][15] Structurally, cEt is a direct evolution of LNA. It also features a bicyclic structure that locks the furanose ring in the C3'-endo pucker. The critical difference lies in the bridge itself: cEt incorporates a two-carbon ethyl bridge (specifically, a methyl group on the methylene bridge) between the 2'-oxygen and 4'-carbon.[15][16]

This modification creates a new chiral center, resulting in two stereoisomers: (S)-cEt and (R)-cEt. The (S)-cEt configuration has proven to be the most advantageous for antisense applications and is generally referred to when discussing cEt.[1]

Head-to-Head Comparison: cEt vs. LNA

The addition of a single methyl group to the LNA bridge seems minor, but it imparts significant and therapeutically relevant changes to the resulting oligonucleotide.

Structural and Conformational Impact

Both LNA and cEt effectively lock the sugar pucker in the C3'-endo conformation, which is the primary driver for their high affinity.[1] Crystal structures confirm that duplexes containing cEt modifications also adopt a classic A-form helical conformation, much like LNA. The key distinction is the steric bulk of the bridge. The ethyl group in cEt presents a more substantial modification within the minor groove of the helix compared to LNA's methylene bridge.

Caption: LNA and cEt eliminate sugar pucker flexibility, locking it into the C3'-endo state.

Hybridization Affinity (Tₘ)

Both LNA and cEt modifications confer LNA-like enhancements in RNA binding affinity.[16] Oligonucleotides containing cEt exhibit significant increases in thermal stability when hybridized to complementary RNA, on par with what is observed for LNA.[14][15] This confirms that the ethyl bridge modification successfully preserves the critical pre-organization of the sugar-phosphate backbone necessary for high-affinity binding.

Nuclease Resistance: The Key Differentiator

Perhaps the most significant functional difference between cEt and LNA is the dramatic improvement in nuclease resistance. Oligonucleotides modified with cEt show a vastly superior stability against exonuclease-mediated degradation compared to both LNA and other second-generation modifications like 2'-O-methoxyethyl (MOE).[1][14]

Causality: The increased steric bulk of the ethyl bridge in the minor groove is hypothesized to provide a more effective shield against the binding and processivity of nuclease enzymes. This steric hindrance is a direct result of the structural difference between the two analogues. In snake venom phosphodiesterase assays, cEt-modified oligonucleotides have demonstrated a >100-fold increase in half-life compared to LNA.

Therapeutic Profile

In preclinical studies, cEt-modified antisense oligonucleotides have demonstrated an improved therapeutic profile compared to LNA ASOs.[15] While retaining the high potency of LNA, cEt gapmers have been associated with a reduced risk of hepatotoxicity in animal models.[13][15] This improved safety profile, combined with superior nuclease resistance, makes cEt a highly attractive chemistry for the development of in vivo oligonucleotide therapeutics.[12][13]

Summary of Comparative Properties

| Property | Locked Nucleic Acid (LNA) | (S)-constrained Ethyl (cEt) | Advantage |

| Bridge Structure | 2'-O to 4'-C Methylene | 2'-O to 4'-C Ethyl | N/A |

| Sugar Pucker | Locked C3'-endo | Locked C3'-endo | Equal |

| Binding Affinity (ΔTₘ) | High (approx. +3 to +8 °C per mod) | High (LNA-like) | Equal |

| Nuclease Resistance | Increased | Greatly Increased | cEt |

| Therapeutic Index | Potent, but with some toxicity concerns | Potent, with an improved toxicity profile | cEt |

Methodologies for Characterization

The characterization of novel oligonucleotide analogues relies on a suite of standardized biophysical and biochemical assays.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides containing cEt or LNA monomers is achieved using standard automated phosphoramidite chemistry.[14][17] The cEt nucleoside phosphoramidites can be efficiently synthesized and are suitable for incorporation using conventional DNA synthesizers.[14][18]

Caption: The four-step cycle of automated phosphoramidite oligonucleotide synthesis.

Protocol: Standard Phosphoramidite Coupling Cycle

-

Preparation: cEt and LNA phosphoramidites are dissolved in anhydrous acetonitrile to standard concentrations (e.g., 0.1 M).[4]

-

Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group on the solid-support-bound nucleotide is removed using a solution of trichloroacetic acid in dichloromethane to expose the 5'-hydroxyl group.

-

Step 2: Coupling: The cEt or LNA phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group. Due to steric hindrance, a longer coupling time (e.g., 180-250 seconds) is recommended for these modified amidites compared to standard DNA amidites.[4]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester (P(V)) using a solution of iodine in water/pyridine/THF. A longer oxidation time (e.g., 45 seconds) is beneficial for LNA and related analogues.[4]

-

Iteration: The cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphate backbone) are removed using a base, typically concentrated ammonium hydroxide or a mixture with methylamine.

Thermal Denaturation Analysis (Tₘ Determination)

-

Sample Preparation: The modified oligonucleotide and its complementary RNA or DNA target are annealed by mixing in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Heating and Cooling: The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.

-

UV Absorbance Measurement: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

Data Analysis: The melting temperature (Tₘ) is determined by calculating the first derivative of the melting curve (absorbance vs. temperature). The Tₘ is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the peak of the derivative curve.

Nuclease Stability Assay (Exonuclease)

-

Oligonucleotide Preparation: A defined amount of the 5'-radiolabeled or fluorescently-labeled oligonucleotide (e.g., cEt-modified, LNA-modified, and control sequences) is prepared.

-

Enzyme Digestion: The oligonucleotide is incubated at 37°C in a buffer containing an exonuclease, such as snake venom phosphodiesterase (SVPD).

-

Time-Course Sampling: Aliquots are removed from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes). The enzymatic reaction in each aliquot is immediately quenched by adding a chelating agent like EDTA or by heat inactivation.

-

Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The percentage of intact, full-length oligonucleotide remaining at each time point is quantified.

-

Half-Life Calculation: The data is plotted as the percentage of intact oligonucleotide versus time, and the half-life (t₁/₂) of the oligonucleotide is calculated by fitting the data to a first-order exponential decay curve.

Conclusion and Future Perspective

The evolution from LNA to cEt represents a clear example of rational drug design in the field of oligonucleotide therapeutics. By identifying a liability (potential toxicity) associated with a first-generation modification (LNA), medicinal chemists were able to introduce a subtle but powerful structural change—the addition of a methyl group to the constraining bridge—to create a new analogue. The resulting cEt chemistry successfully retains the exceptional binding affinity of LNA while providing a dramatic improvement in nuclease resistance and a more favorable therapeutic profile.[15] This deep understanding of structure-activity relationships is critical for developing safer and more effective nucleic acid-based medicines. The success of the cEt platform underscores the principle that even minor atomic alterations can have profound biological and therapeutic consequences.

References

-

Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. The Journal of Organic Chemistry, 75(5), 1569–1581. [Link]

-

Obika, S., et al. (1997). Synthesis of 2'-O,4'-C-methyleneuridine and -cytidine. Novel bicyclic nucleosides having a fixed C3,-endo sugar puckering. Tetrahedron Letters, 38(50), 8735-8738. [Link]

-

Kaur, H., Arora, A., Wengel, J., & Maiti, S. (2006). Perspectives on Chemistry and Therapeutic Applications of Locked Nucleic Acid (LNA). Chemical Reviews, 106(8), 2890–2913. [Link]

-

Vester, B., & Wengel, J. (2004). LNA (Locked Nucleic Acid): High-Affinity Targeting of Complementary RNA and DNA. Biochemistry, 43(42), 13233–13241. [Link]

-

Braasch, D. A., & Corey, D. R. (2001). Locked nucleic acid (LNA): fine-tuning the recognition of DNA and RNA. Chemistry & Biology, 8(1), 1-7. [Link]

-

Wikipedia. (n.d.). Locked nucleic acid. [Link]

-

Grunweller, A., & Hartmann, R. K. (2007). Locked nucleic acid oligonucleotides: the next generation of antisense agents? BioDrugs, 21(4), 235-243. [Link]

-

Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Nucleic Acids Research, 40(15), 7429–7439. [Link]

-

Taylor & Francis. (n.d.). Locked nucleic acid – Knowledge and References. [Link]

-

ResearchGate. (n.d.). The chemical structure of LNA and a -L-LNA. [Link]

-

ACS Omega. (2023). Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics. [Link]

-

Microsynth AG. (n.d.). Locked Nucleic Acid (LNA). [Link]

-

CureFFI.org. (2018). Antisense part III: chemistries. [Link]

-

Khvorova, A., & Watts, J. K. (2017). Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics. Nature Medicine, 23(3), 239–250. [Link]

-

Synoligo. (2025). Nuclease Resistance Modifications. [Link]

-

Kim, Y. K. (2020). Drug Discovery Perspectives of Antisense Oligonucleotides. Chonnam Medical Journal, 56(2), 93–101. [Link]

-

Roberts, T. C., et al. (2020). Biophysical and biological properties of splice-switching oligonucleotides and click conjugates containing LNA-phosphothiotriester linkages. Nucleic Acids Research, 48(20), 11337–11352. [Link]

-

Capaldi, D. C., et al. (2022). Oligonucleotide Therapeutics: From Discovery and Development to Patentability. Pharmaceuticals, 15(7), 840. [Link]

-

Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 40(14), 6367–6385. [Link]

-

Juliano, R. L. (2016). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. RSC Drug Discovery Series, 50, 1-24. [Link]

-

Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. PubMed, 20136157. [Link]

-

ResearchGate. (n.d.). Modular Synthesis of Constrained Ethyl (cEt) Purine and Pyrimidine Nucleosides. [Link]

-

ResearchGate. (n.d.). Structures and duplex stabilizing properties of LNA, S-cEt, R-5'-Me-LNA... [Link]

-

Torres, A. G., & Novoa, E. M. (2021). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. Genes, 12(7), 1036. [Link]

-

ResearchGate. (n.d.). Short Antisense Oligonucleotides with Novel 2'-4' Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. [Link]

-

Wiley Online Library. (n.d.). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. [Link]

-

Seth, P. P., et al. (2009). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. PubMed, 19174410. [Link]

-

ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link]

-

Drug Discoveries & Therapeutics. (2016). In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. [Link]

-

Nature Communications. (2021). On-demand synthesis of phosphoramidites. [Link]

-

Petersen, M., & Wengel, J. (2003). Expanding the design horizon of antisense oligonucleotides with alpha-L-LNA. Trends in Biotechnology, 21(2), 74-81. [Link]

-

Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. [Link]

-

ResearchGate. (n.d.). On-demand synthesis of phosphoramidites. [Link]

-

Current Protocols in Nucleic Acid Chemistry. (2008). Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. [Link]

-

Glen Research. (n.d.). Glen Report 16.24 - Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. [Link]

-

Singh, S. K., et al. (1998). The first analogues of LNA (locked nucleic acids): phosphorothioate-LNA and 2'-thio-LNA. Chemical Communications, (4), 455-456. [Link]

-

Glen Research. (n.d.). Locked Nucleic Acid (LNA) Phosphoramidites. [Link]

Sources

- 1. Antisense part III: chemistries [cureffi.org]

- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 3. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. glenresearch.com [glenresearch.com]

- 7. microsynth.com [microsynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]

- 11. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 18. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Nuclease Resistance of Constrained Ethyl (cEt) Modified Antisense Oligonucleotides

Introduction: The Imperative for Stability in Antisense Therapeutics

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of modulating gene expression at the RNA level with high specificity.[1][2] These short, single-stranded nucleic acid sequences can be designed to bind to a target mRNA, leading to its degradation or steric blockade of translation, thereby preventing the production of a disease-causing protein.[3][4] However, the therapeutic potential of unmodified, natural DNA or RNA oligonucleotides is severely limited by their rapid degradation by ubiquitous intracellular and extracellular nucleases.[][6] This inherent instability necessitates chemical modifications to enhance their drug-like properties, particularly their resistance to enzymatic cleavage, which is critical for achieving a sustained therapeutic effect.[]

Over the last few decades, ASO chemistry has evolved through generations of modifications. The first generation introduced the phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur.[6][8] This modification confers a significant degree of nuclease resistance and is a foundational component of most ASO drugs.[3] Second-generation modifications focused on the 2'-position of the ribose sugar, with 2'-O-methoxyethyl (2'-MOE) becoming a clinical success.[9] The quest for even greater potency and stability led to the development of bridged nucleic acids (BNAs), such as locked nucleic acid (LNA) and, subsequently, 2',4'-constrained ethyl (cEt) modifications, which are often referred to as "Generation 2.5" chemistries.[10]

This guide provides an in-depth examination of the cEt modification, focusing on the structural and mechanistic underpinnings of its exceptional nuclease resistance. We will explore how this unique chemical architecture provides a steric shield against enzymatic attack, compare its stability profile to other prominent ASO chemistries, and provide a validated experimental protocol for assessing nuclease resistance in a research and drug development context.

The cEt Modification: A Structural Bastion Against Nuclease Degradation

The defining feature of the cEt modification is a two-atom ethyl bridge that tethers the 2'-oxygen to the 4'-carbon of the furanose ring.[11] This bicyclic constraint has profound stereoelectronic consequences that are central to its function.

Mechanism of Enhanced Nuclease Resistance

The primary mechanism behind the remarkable stability of cEt ASOs is steric hindrance. Nucleases, both endonucleases and exonucleases, must bind to the phosphodiester backbone of the oligonucleotide to catalyze its hydrolysis.[12] The constrained ethyl bridge of the cEt monomer is a bulky modification that physically obstructs the active site of these enzymes, preventing them from accessing the vulnerable phosphate linkage.

Furthermore, the bridge "locks" the sugar pucker into a C3'-endo conformation, which is the preferred geometry for A-form nucleic acid duplexes (like RNA).[13] This pre-organization of the sugar conformation not only enhances binding affinity to the target RNA but also contributes to the rigidity of the backbone.[14] This rigidity further limits the flexibility required for the oligonucleotide to fit into the catalytic pocket of a nuclease. Crystal structure analyses have provided a detailed view of how the 2',4'-constraint sterically shields the 3'- and 5'-phosphates from enzymatic attack, offering a clear structural basis for its high nuclease resistance.[14]

The diagram below illustrates the chemical structures of key second-generation and 2.5-generation ASO sugar modifications, highlighting the unique bicyclic structure of LNA and cEt.

Caption: Key 2'-sugar modifications in ASO development.

The following diagram provides a conceptual model for how the cEt modification sterically hinders nuclease activity compared to an unmodified DNA backbone.

Caption: Steric hindrance mechanism of cEt modification.

Comparative Stability and Performance

The true measure of a chemical modification's utility lies in its performance relative to other standards. The cEt modification was developed to improve upon the properties of both 2'-MOE and LNA chemistries, aiming to retain the high potency of LNA while mitigating its associated hepatotoxicity.[11][15]

Biophysical evaluations have consistently demonstrated that cEt ASOs exhibit vastly superior nuclease stability compared to both 2'-MOE and LNA.[14] In assays using snake venom phosphodiesterase, a potent 3'-exonuclease, the half-life of cEt-modified oligonucleotides was over 100-fold greater than that of LNA or MOE equivalents.[14] This "heroic" nuclease resistance translates directly to a longer tissue half-life in vivo, allowing for less frequent dosing regimens.[13][16]

The table below summarizes the key properties of cEt modifications in comparison to other widely used ASO chemistries.

| Modification | Nuclease Resistance | RNA Binding Affinity (ΔTm per mod.) | In Vivo Potency | Toxicity Profile |

| Unmodified DNA (PO) | Very Low (minutes) | Baseline | N/A (too unstable) | Low |

| Phosphorothioate (PS) | Moderate (hours) | ~ -0.5 °C | Moderate | Dose-dependent, class effects |

| 2'-MOE | High | ~ +1.5 °C | Good | Well-tolerated, established safety |

| LNA | High | ~ +3 to +8 °C | Very High | Risk of hepatotoxicity[15] |

| cEt | Exceptional [13][14] | ~ +3 to +7 °C[11] | Very High [11][17] | Improved vs. LNA [][11] |

Data compiled from multiple sources for illustrative comparison.[][11][13][14][15][17]

This combination of exceptional stability, high target affinity, and an improved safety profile relative to LNA makes the cEt modification a cornerstone of modern "Generation 2.5" ASO design, particularly for gapmer constructs that rely on RNase H-mediated degradation of the target RNA.[8][17]

Experimental Protocol: In Vitro Nuclease Stability Assay

To ensure the trustworthiness and validity of stability claims, a robust and reproducible experimental protocol is essential. The following method describes a standard in vitro assay to determine the half-life of ASOs in a challenging biological matrix, such as mouse or human serum. This protocol is a self-validating system when appropriate controls are included.

Objective

To quantify and compare the degradation rate of a cEt-modified ASO against control oligonucleotides in a biological matrix.

Materials & Reagents

-

Test ASOs: cEt-modified ASO, 2'-MOE ASO, unmodified PS-DNA ASO (negative control). All at 100 µM stock in nuclease-free water.

-

Biological Matrix: Pooled mouse serum (or human serum), stored at -80°C.

-

Buffer: 1x Phosphate-Buffered Saline (PBS), sterile.

-

Quenching Solution: 100 mM EDTA, 8 M Urea in nuclease-free water.

-

Analysis System: Ion-Pairing Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV detection, or Polyacrylamide Gel Electrophoresis (PAGE) with fluorescent labeling.

-

Equipment: Thermocycler or heat block, microcentrifuge, pipettes, nuclease-free tubes.

Step-by-Step Methodology

-

Preparation:

-

Thaw serum on ice. Once thawed, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any precipitates. Use the clear supernatant.

-

Prepare a 90% serum solution by diluting the supernatant with 1x PBS (e.g., 900 µL serum + 100 µL PBS). Pre-warm this solution to 37°C.

-

Prepare working solutions of each ASO at 10 µM in nuclease-free water.

-

-

Reaction Setup:

-

For each ASO to be tested, label a set of microcentrifuge tubes corresponding to each time point (e.g., 0, 1, 4, 8, 24, 48 hours).

-

To each tube, add 180 µL of the pre-warmed 90% serum solution.

-

-

Initiating the Degradation Reaction:

-

To start the reaction, add 20 µL of the 10 µM ASO working solution to each corresponding tube, for a final ASO concentration of 1 µM in a 200 µL reaction volume.

-

For the T=0 time point, immediately add 200 µL of Quenching Solution to the tube, vortex, and place on ice. This sample represents 100% intact ASO.

-

For all other time points, vortex the tubes briefly and place them in a 37°C heat block or thermocycler.

-

-

Time Course Sampling:

-

At each designated time point (1, 4, 8, 24, 48 hours), remove the corresponding tube from the incubator.

-

Immediately add 200 µL of Quenching Solution to stop the nuclease activity. Vortex thoroughly and place on ice.

-

-

Sample Analysis (LC-MS/HPLC Method):

-

After the final time point is collected, briefly centrifuge all quenched samples to pellet denatured proteins.

-

Transfer the supernatant to HPLC vials.

-

Analyze 20-50 µL of each sample by IP-RP-HPLC. The primary peak of interest corresponds to the full-length, intact ASO.

-

Integrate the peak area for the full-length ASO at each time point.

-

-

Data Analysis and Interpretation:

-

Normalize the peak area of each time point to the peak area of the T=0 sample to determine the percentage of intact ASO remaining.

-

Plot the percentage of intact ASO versus time on a semi-log plot.

-

Calculate the half-life (t½), the time at which 50% of the initial ASO has been degraded, using a one-phase exponential decay model.

-

Self-Validation: The unmodified PS-DNA oligo should degrade rapidly, confirming nuclease activity in the serum. The 2'-MOE oligo will serve as a benchmark for a stable second-generation ASO. The cEt ASO is expected to show minimal degradation over the time course, demonstrating its superior stability.

-

The workflow for this protocol is visualized below.

Caption: Workflow for in vitro ASO nuclease stability assay.

Conclusion and Future Outlook

The 2',4'-constrained ethyl (cEt) modification represents a pinnacle of rational design in antisense oligonucleotide chemistry. By creating a rigid, sterically encumbered structure, the cEt modification provides an exceptional shield against nuclease-mediated degradation, far surpassing previous generations of ASO chemistries. This "best-in-class" stability, combined with high binding affinity and an improved therapeutic index over LNA, has solidified its role in the development of next-generation ASO drugs for a wide range of diseases. As researchers continue to refine ASO design, the principles of steric protection embodied by the cEt modification will undoubtedly continue to inform the development of even safer and more effective nucleic acid-based therapeutics.

References

-

Pallan, P. S., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. PubMed Central. [Link]

-

Dhuri, K., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Pharmaceuticals (Basel). [Link]

-

Kim, Y. K. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Biomolecules & Therapeutics. [Link]

-

Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. ResearchGate. [Link]

-

Kim, Y. K. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. ResearchGate. [Link]

-

Nielson, P. (2018). Antisense part III: chemistries. CureFFI.org. [Link]

-

ATDBio. Synthesis and applications of chemically modified oligonucleotides. Nucleic Acids Book. [Link]

-

Seth, P. P., et al. (2009). Short Antisense Oligonucleotides with Novel 2'-4' Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. ResearchGate. [Link]

-

Graj, M. A., et al. (2024). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Seth, P. P., et al. (2012). Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals. ACS Chemical Biology. [Link]

-

Seth, P. P., et al. (2008). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Profacgen. (2023). What are the Pharmacokinetic Properties of the Antisense Oligonucleotides?. Profacgen. [Link]

-

Creative Biolabs. Modified Oligonucleotides. Creative Biolabs. [Link]

-

Sipa, K., et al. (2007). The powerful world of antisense oligonucleotides: From bench to bedside. RNA Biology. [Link]

-

Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research. [Link]

-

Liang, X. H., et al. (2017). mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway. Nucleic Acids Research. [Link]

-

Microsynth AG. Antisense Oligonucleotides | ASO Design & Synthesis Services. Microsynth. [Link]

-

Alfa Cytology. ASO Drug Development for Pancreatic Cancer. Alfa Cytology. [Link]

-

Southwell, A. L., et al. (2014). An ASO with S-constrained ethyl motif (cET) backbone has increased potency and equivalent allele-selectivity to a traditional MOE backbone. ResearchGate. [Link]

-

Crooke, S. T. (2017). Molecular Mechanisms of Antisense Oligonucleotides. Nucleic Acid Therapeutics. [Link]

-

Graj, M. A., et al. (2024). (PDF) In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. ResearchGate. [Link]

-

Jędrzejczak-Krzepkowska, M., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. Analytical Methods. [Link]

-

Unknown. (2023). Structures of 2′,4′ constrained MOE and constrained ethyl nucleosides (cMOE and cEt). ResearchGate. [Link]

-

Jędrzejczak-Krzepkowska, M., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides - a review. ResearchGate. [Link]

-

Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. [Link]

Sources

- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASO Drug Development for Pancreatic Cancer - Alfa Cytology [alfacytology.com]

- 6. Modified Oligonucleotides - Creative Biolabs [creative-biolabs.com]

- 8. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antisense part III: chemistries [cureffi.org]

- 14. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

Biophysical characteristics of 5'-ODMT cEt N-Bz A Phosphoramidite.

As a Senior Application Scientist, this guide provides an in-depth exploration of 5'-ODMT cEt N-Bz A Phosphoramidite, a critical building block in the synthesis of therapeutic oligonucleotides. We will delve into its unique biophysical characteristics, the rationale behind its molecular design, and the practical applications that make it a cornerstone of modern antisense technology.

Introduction: The Evolution of Therapeutic Oligonucleotides

The therapeutic landscape is being reshaped by oligonucleotide-based drugs, particularly antisense oligonucleotides (ASOs), which can modulate gene expression with high specificity. The journey from simple DNA and RNA molecules to potent therapeutics has been one of chemical innovation, aimed at overcoming the inherent limitations of natural nucleic acids, such as rapid degradation by nucleases and suboptimal binding affinity to target RNA.

The 5'-ODMT cEt N-Bz A Phosphoramidite represents a significant advancement in this field. It is a modified nucleoside monomer designed for incorporation into synthetic oligonucleotides. Its structure is engineered to impart superior drug-like properties to the resulting ASO. The key to its efficacy lies in the 2',4'-constrained ethyl (cEt) bridge on the sugar moiety, which pre-organizes the nucleotide into a conformation optimal for binding to complementary RNA sequences.[1][2][3][4][5][6] This guide will dissect the components of this phosphoramidite, elucidate the biophysical advantages it confers, and provide a technical overview of its application in solid-phase oligonucleotide synthesis.

Molecular Architecture and Functional Components

The structure of 5'-ODMT cEt N-Bz A Phosphoramidite is a testament to rational drug design, with each component serving a distinct and crucial purpose during automated chemical synthesis and in the final oligonucleotide product.

-

5'-O-Dimethoxytrityl (DMT): This bulky protecting group is attached to the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent polymerization at the 5'-end during the coupling reaction.[] Being acid-labile, it is readily removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite monomer. The orange-colored DMT cation released upon removal also serves as a convenient real-time indicator of coupling efficiency.[]

-

N-Benzoyl (Bz) Adenine: The exocyclic amine (N6) of the adenine base is protected by a benzoyl group. This prevents the amine from participating in unwanted side reactions during the phosphoramidite coupling and oxidation steps of the synthesis cycle.[][8] This protecting group is stable to the conditions of the synthesis cycle and is removed during the final deprotection step.[9]

-

2',4'-Constrained Ethyl (cEt): This is the cornerstone modification of this phosphoramidite. A two-carbon bridge tethers the 2'-oxygen to the 4'-carbon of the furanose ring.[1][2][3][4][5][6] This constraint locks the sugar into a C3'-endo pucker, which is the preferred conformation for A-form nucleic acid duplexes, such as those formed between an ASO and its target RNA.[1] This pre-organization significantly enhances the binding affinity of the resulting oligonucleotide for its target.[1][10]

-

3'-O-(2-Cyanoethyl)-N,N-diisopropylphosphoramidite: This reactive group at the 3'-position is the functional end for oligonucleotide synthesis. In the presence of an activator, it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[11][12][13] The diisopropylamino group is a good leaving group, and the cyanoethyl group protects the phosphate backbone during synthesis, being easily removable during the final deprotection.[11]

Below is a diagram illustrating the core chemical structure of 5'-ODMT cEt N-Bz A Phosphoramidite.

Caption: Functional components of the 5'-ODMT cEt N-Bz A Phosphoramidite molecule.

Biophysical Characteristics and Advantages

The incorporation of cEt-modified adenosine into oligonucleotides imparts a unique and highly desirable set of biophysical properties. These characteristics are central to the development of potent and durable antisense therapeutics.

Enhanced Thermal Stability and Binding Affinity

The cEt modification forces the sugar into a rigid C3'-endo conformation, which is structurally analogous to the sugar pucker found in RNA.[1] This pre-organization reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability (melting temperature, Tm) of the duplex formed with a complementary RNA target.[1][10] The Tm is the temperature at which half of the duplex strands dissociate.[14] A higher Tm is indicative of stronger binding. The enhanced affinity of cEt-modified oligonucleotides is comparable to that of Locked Nucleic Acid (LNA), another high-affinity modification.[10]

| Modification | Typical ΔTm per modification (°C) vs. DNA:RNA |

| cEt | +2 to +9.6[15] |

| LNA | +2 to +9.6[15] |

| 2'-O-Methoxyethyl (MOE) | +1.5 to +2.0[16] |

| 2'-O-Methyl | +1.0 to +1.5[16] |

| Unmodified DNA | Reference |

Table 1: Comparison of the approximate increase in melting temperature (Tm) per modification for various 2'-sugar modifications in a DNA:RNA duplex.

The causality behind this enhanced stability is the minimization of conformational changes required for the ASO to adopt the correct helical geometry for binding. This leads to a more favorable free energy of hybridization.

Superior Nuclease Resistance